![molecular formula C17H16BrNO B1293315 3-Azetidinomethyl-4'-bromobenzophenone CAS No. 898771-59-0](/img/structure/B1293315.png)
3-Azetidinomethyl-4'-bromobenzophenone
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Description
Synthesis Analysis
The synthesis of azetidinone derivatives is a topic of interest due to their potential as antitumor agents. Paper discusses the structure-activity relationships of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. The synthesis of these compounds involves the strategic combination of phenoxy and phenyl rings, which are crucial for their antiproliferative activity. Although the synthesis of 3-Azetidinomethyl-4'-bromobenzophenone is not explicitly described, the methodologies used in the synthesis of related compounds could potentially be applied to its synthesis.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives plays a significant role in their biological activity. In paper , X-ray crystallography studies reveal the importance of the torsional angle between the phenyl rings in the azetidinone compounds. The trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for antiproliferative activity. This insight into the molecular structure can be crucial for understanding the activity of 3-Azetidinomethyl-4'-bromobenzophenone, as the positioning of substituents can greatly affect the compound's biological interactions and efficacy.
Chemical Reactions Analysis
The chemical reactivity of azetidinone derivatives with biological targets is essential for their function as antitumor agents. Paper explores the DNA cross-linking and sequence selectivity of aziridinylbenzoquinones, a related class of compounds. These compounds, upon reduction, can react with DNA in a sequence-selective manner, which is a desirable feature for chemotherapeutic agents. While 3-Azetidinomethyl-4'-bromobenzophenone is not specifically mentioned, understanding the reactivity of similar compounds provides valuable insights into how it might interact with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. Paper indicates that the antiproliferative activity of the compounds is related to their ability to disrupt microtubular structures in cells, cause G2/M arrest, and induce apoptosis. These biological effects are a direct result of the compounds' physical interaction with tubulin and their chemical reactivity at the colchicine-binding site. The physical and chemical properties of 3-Azetidinomethyl-4'-bromobenzophenone would likely be similar, given its structural relation to the compounds studied, and could be inferred to interact with biological targets in a comparable manner.
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-7-5-14(6-8-16)17(20)15-4-1-3-13(11-15)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPGWRXNFHTUDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643251 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azetidinomethyl-4'-bromobenzophenone | |
CAS RN |
898771-59-0 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(4-bromophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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